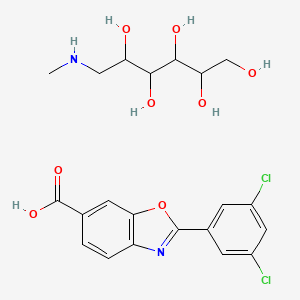
Methylglucamine; tafamidis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylglucamine; tafamidis is a compound used primarily in the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). This condition is characterized by the aggregation and deposition of amyloidogenic misfolded transthyretin in the myocardium, leading to restrictive cardiomyopathy and heart failure . Tafamidis stabilizes both wild-type and mutant transthyretin, inhibiting the formation of transthyretin amyloid fibrils .
Preparation Methods
The preparation of tafamidis meglumine involves the synthesis of its crystalline forms. One notable method includes the preparation of crystalline form E of tafamidis meglumine salt. This method is advantageous due to its easy preparation, low technical requirements, and low hygroscopicity . The process involves the reaction of tafamidis with methylglucamine under specific conditions to yield the desired crystalline form .
Chemical Reactions Analysis
Tafamidis undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of tafamidis with strong acids can lead to the formation of its salt forms .
Scientific Research Applications
Tafamidis has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, tafamidis is used to delay disease progression in adults suffering from transthyretin amyloidosis . It is marketed worldwide under different tradenames as a free acid or in the form of its meglumine salt . In chemistry, tafamidis is studied for its polymorphic crystal forms and their thermal stability and structural features . In industry, tafamidis is used in the development and formulation of pharmaceutical products .
Mechanism of Action
Tafamidis exerts its effects by stabilizing transthyretin tetramers, reducing the amount of monomers available for amyloidogenesis . Genetic mutations or natural misfolding of transthyretin destabilize transthyretin tetramers, leading to their dissociation and aggregation in tissues . Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer and reducing the availability of monomers for amyloidogenesis .
Comparison with Similar Compounds
Tafamidis is unique in its ability to stabilize both wild-type and mutant transthyretin, inhibiting the formation of transthyretin amyloid fibrils . Similar compounds include diflunisal and other non-steroidal anti-inflammatory drugs (NSAIDs) that also stabilize transthyretin but with different mechanisms and efficacy . Tafamidis is the first medication approved for the treatment of ATTR-CM and has shown a reduction in all-cause mortality and cardiovascular-related hospitalizations in patients with amyloidosis .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJDBUPLRMRBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12468188.png)


![1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene](/img/structure/B12468209.png)
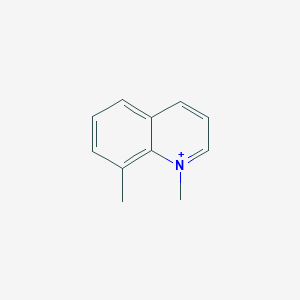
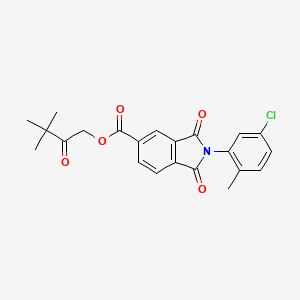
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)
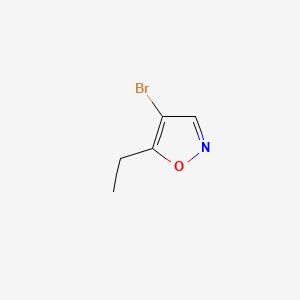
![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)
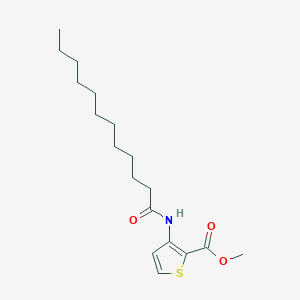
![3-chloro-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12468254.png)
![N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)
![Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)
